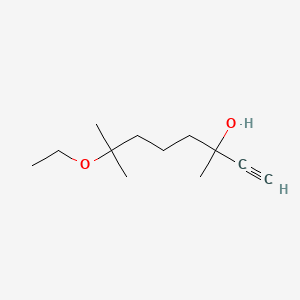

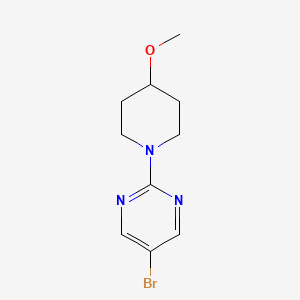

![molecular formula C17H12N4O B2419914 2-cyano-3-{imidazo[1,2-a]pyridin-5-yl}-N-phenylprop-2-enamide CAS No. 1424356-37-5](/img/structure/B2419914.png)

2-cyano-3-{imidazo[1,2-a]pyridin-5-yl}-N-phenylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-cyano-3-{imidazo[1,2-a]pyridin-5-yl}-N-phenylprop-2-enamide” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Scientific Research Applications

Pharmacological Potential

Imidazo[1,2-a]pyridine derivatives, such as “2-cyano-3-{imidazo[1,2-a]pyridin-5-yl}-N-phenylprop-2-enamide”, have shown significant pharmacological potential . They are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazo[1,2-a]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

GABA A Receptor Modulators

The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . This suggests that they could be used in the treatment of conditions related to the GABA A receptor, such as certain neurological disorders .

Proton Pump Inhibitors

Imidazo[1,2-a]pyridines have also been found to act as proton pump inhibitors . This means they could potentially be used in the treatment of conditions like gastroesophageal reflux disease (GERD), where reducing stomach acid can help manage symptoms .

Aromatase Inhibitors

These compounds have been found to act as aromatase inhibitors . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens. Inhibitors of this enzyme are used in the treatment of estrogen-dependent diseases like breast cancer .

Anti-inflammatory Drugs

Imidazo[1,2-a]pyridines have been found to act as non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests they could be used in the treatment of various inflammatory conditions .

Antiviral Activity

Some synthesized derivatives of imidazo[1,2-a]pyridines have been assessed for possible antiviral activity . While the specific antiviral applications of “2-cyano-3-{imidazo[1,2-a]pyridin-5-yl}-N-phenylprop-2-enamide” are not mentioned, this suggests potential for further research in this area .

Synthesis Methods

New preparative methods for the synthesis of imidazo[1,2-a]pyridines using various catalysts have been described . This includes a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor .

Potential in Materials Science

This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

Mechanism of Action

Target of Action

It is known that imidazo[1,2-a]pyridines, a core structure in this compound, have a wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to interact with various targets, leading to a broad spectrum of biological activities . For instance, zolpidem, a drug containing an imidazo[1,2-a]pyridine moiety, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Compounds in the imidazo[1,2-a]pyridine series have shown submicromolar to nanomolar inhibitory activity against multiple cancer cell lines .

properties

IUPAC Name |

2-cyano-3-imidazo[1,2-a]pyridin-5-yl-N-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O/c18-12-13(17(22)20-14-5-2-1-3-6-14)11-15-7-4-8-16-19-9-10-21(15)16/h1-11H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZUBSKLRXXQLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC3=NC=CN32)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-{imidazo[1,2-a]pyridin-5-yl}-N-phenylprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

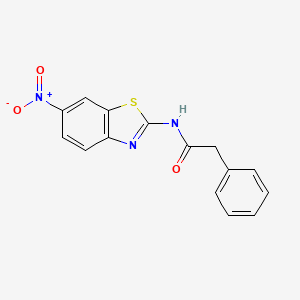

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2419831.png)

![1-Spiro[3.3]heptan-2-ylethanamine;hydrochloride](/img/structure/B2419832.png)

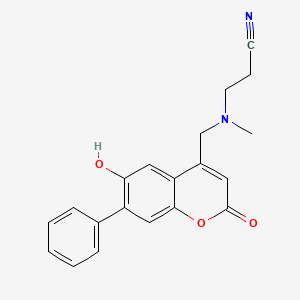

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid](/img/structure/B2419836.png)

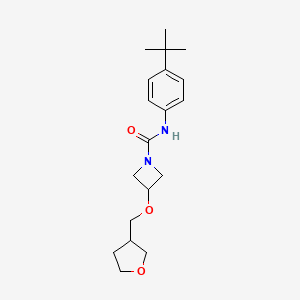

![N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2419844.png)

![N-(4-chloro-3-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2419845.png)

![N-(3,5-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2419852.png)